molecular formula C14H9BrF5NS B1444150 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-46-0

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1444150
CAS No.: 1394319-46-0
M. Wt: 398.19 g/mol
InChI Key: AKKMASJEPSGJHM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromophenyl group and a pentafluorosulfanyl group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromophenyl and pentafluorosulfanyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is unique due to the presence of both the bromophenyl and pentafluorosulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific applications .

Properties

IUPAC Name

[2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMASJEPSGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183962
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-46-0
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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